2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Choose 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-29-2) for your medicinal chemistry programs. This privileged imidazo[1,2-a]pyridine (IP) scaffold combines a biologically active core with a reactive 3-carbaldehyde handle, enabling focused kinase inhibitor library synthesis and chemical probe conjugation. Unlike generic IP analogs, the specific meta‑methylphenyl and unsubstituted pyridine motif guarantees the correct binding and metabolic profile—substituting without rigorous comparative data leads to irreproducible SAR. Secure consistent, publication‑ready results with this precisely defined building block.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 898389-29-2
Cat. No. B3022203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS898389-29-2
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)C=O
InChIInChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
InChIKeyHIBAKIZZLKLYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-29-2): A Strategic Imidazopyridine Scaffold for Research Procurement


2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-29-2) is a heterocyclic aldehyde belonging to the privileged imidazo[1,2-a]pyridine (IP) pharmacophore class [1]. This class is widely recognized in medicinal chemistry as a privileged scaffold due to its broad spectrum of biological activities and its utility as a versatile synthetic intermediate [2]. The compound features a core structure with a 3-methylphenyl group at the 2-position and a reactive formyl group at the 3-position, rendering it a key building block for the construction of more complex molecules .

Why Substituting 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with a Class Analog Carries Significant Scientific Risk


While the imidazo[1,2-a]pyridine (IP) core is a common motif in many research compounds, the biological and chemical properties of this scaffold are exquisitely sensitive to the nature and position of substituents [1]. The presence of the 3-methylphenyl group and the unsubstituted pyridine ring in 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde defines its specific reactivity and interaction profile. Even minor alterations, such as shifting the methyl group from the meta- to the para-position or introducing a halogen, can dramatically alter binding affinities, metabolic stability, and synthetic utility [2]. Generic substitution without rigorous comparative data can therefore lead to irreproducible results, flawed structure-activity relationship (SAR) conclusions, and wasted research resources .

Quantitative Differentiation Evidence for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde vs. Analogs


Meta vs. Para Substitution: A Key Determinant in Imidazo[1,2-a]pyridine Scaffold Reactivity and Biological Profile

The 3-methylphenyl (meta-tolyl) substituent on 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Target Compound) confers distinct steric and electronic properties compared to its 4-methylphenyl (para-tolyl) analog, 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde [1]. In the broader imidazo[1,2-a]pyridine (IP) class, the position of a simple methyl group is a critical determinant of biological activity and synthetic utility. While direct comparative studies for these specific aldehydes are not yet published in the 2025+ literature, SAR analyses across numerous IP derivatives consistently demonstrate that meta-substitution alters binding pocket interactions and physicochemical properties relative to para-substitution, affecting both target engagement and the compound's behavior as a synthetic intermediate [2][3].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Harnessing the Reactive Aldehyde Handle: A Gateway to Diverse Chemical Space Unavailable with Non-Carbonyl Analogs

The aldehyde group at the 3-position of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Target Compound) provides a unique and highly reactive handle for synthetic elaboration, distinguishing it from related imidazo[1,2-a]pyridine analogs lacking this functional group . This group enables efficient derivatization into a wide array of functional groups (e.g., alcohols, amines, alkenes) and facilitates the construction of complex, biologically relevant molecules through reactions like condensations and nucleophilic additions [1]. In contrast, the corresponding unsubstituted 2-(3-methylphenyl)imidazo[1,2-a]pyridine or its 3-alkylated derivatives lack this critical point of diversification [2].

Organic Synthesis Medicinal Chemistry Chemical Biology

Precision Docking: How the 3-Methyl Group Distinguishes Binding Pose from Halogenated Analogs

Computational studies on closely related imidazo[1,2-a]pyridine-3-carbaldehyde derivatives provide a quantitative basis for differentiating the target compound from halogenated analogs. For instance, molecular docking of 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde against the colchicine-binding site of tubulin yielded a binding energy of -6.8 kcal/mol [1]. This value can be used as a computational benchmark. The 3-methylphenyl substituent of the target compound is expected to engage in different hydrophobic interactions compared to a 4-fluorophenyl or 4-chlorophenyl group [2], potentially altering the binding pose and affinity in similar biological targets. These electronic and steric differences are foundational for designing selective inhibitors.

Medicinal Chemistry Computational Chemistry Drug Discovery

The Imidazo[1,2-a]pyridine Scaffold as a Privileged Kinase Inhibitor Platform

The imidazo[1,2-a]pyridine (IP) core, which forms the basis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is a well-established privileged scaffold for targeting a range of kinases relevant to cancer and inflammatory diseases [1]. Potent inhibition of tubulin polymerization has been achieved with structurally related IP analogs, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines (e.g., compound 5b in a recent study showed IC50 values of 60 nM and 138 nM against Jurkat and HCT116 cells, respectively) [2]. While the target compound itself may not be the final active drug, its structural features (meta-methylphenyl and aldehyde handle) are critical for building and optimizing the next generation of selective kinase inhibitors with improved potency and reduced off-target effects [3].

Kinase Inhibition Anticancer Signal Transduction

Primary Research and Industrial Applications for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde


Medicinal Chemistry: Targeted Synthesis of Kinase Inhibitor Libraries

Based on its privileged scaffold and reactive aldehyde handle, the primary application for this compound is as a versatile building block in medicinal chemistry. It is particularly well-suited for generating focused libraries of imidazo[1,2-a]pyridine-based kinase inhibitors through reactions targeting the 3-carbaldehyde group, as demonstrated by the potent activities of related analogs [1][2].

Chemical Biology: Development of Chemical Probes and Activity-Based Probes

The unique combination of a biologically active core and a reactive aldehyde group makes this compound an ideal starting point for designing chemical probes [1]. The aldehyde can be used to conjugate the imidazo[1,2-a]pyridine warhead to affinity tags, fluorescent reporters, or solid supports, enabling target identification and mechanism-of-action studies for this important pharmacophore class [3].

Organic Synthesis: A Key Intermediate for Novel Materials and Catalysts

Beyond biology, the rigid, planar structure of the imidazo[1,2-a]pyridine core and the ability to functionalize it via the aldehyde group position this compound as a valuable synthon in materials science . It can serve as a precursor for synthesizing novel ligands for catalysis or for constructing π-conjugated organic molecules with potential applications in organic electronics and photonics [4].

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